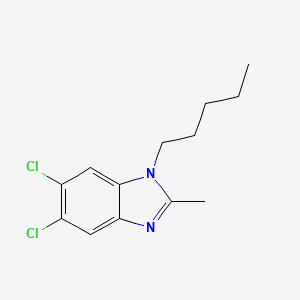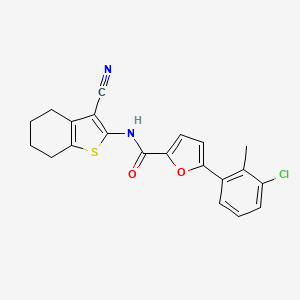![molecular formula C24H22N2O B12452781 [1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone CAS No. 26580-48-3](/img/structure/B12452781.png)
[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone: is a complex organic compound with a unique structure that includes an isoquinoline core and a dimethylamino phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone typically involves multiple steps. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach involves the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimized reaction conditions, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone: has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of nonlinear optical chromophores.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Industry: The compound’s unique properties make it a candidate for use in materials science and other industrial applications.
Mecanismo De Acción
The mechanism of action of [1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. Detailed studies on its mechanism of action are limited, but its effects are likely mediated through its functional groups and overall molecular conformation.
Comparación Con Compuestos Similares
[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone: can be compared with other similar compounds, such as:
- 3-[4-(Dimethylamino) phenyl]-1-phenylprop-2-en-1-ones
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of an isoquinoline core and a dimethylamino phenyl group in This compound sets it apart from these related compounds.
Propiedades
Número CAS |
26580-48-3 |
|---|---|
Fórmula molecular |
C24H22N2O |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
[1-[4-(dimethylamino)phenyl]-1H-isoquinolin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C24H22N2O/c1-25(2)21-14-12-19(13-15-21)23-22-11-7-6-8-18(22)16-17-26(23)24(27)20-9-4-3-5-10-20/h3-17,23H,1-2H3 |
Clave InChI |
QMVNBACYRVAZAO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B12452699.png)
![2-hydroxy-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide](/img/structure/B12452703.png)

![4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12452710.png)

![N-(4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B12452712.png)
![[2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12452719.png)
![Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12452720.png)
![N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide](/img/structure/B12452728.png)

![5-(3-Chlorophenyl)-2-{[(3-chlorophenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B12452736.png)
![N-(3-Acetylphenyl)-2-{3-[(3-acetylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12452766.png)
![8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12452767.png)
